molecular formula C19H29N3O3 B7117142 N-ethyl-N-[[2-[(6-methyloxan-2-yl)methylcarbamoylamino]phenyl]methyl]acetamide

N-ethyl-N-[[2-[(6-methyloxan-2-yl)methylcarbamoylamino]phenyl]methyl]acetamide

Cat. No.: B7117142
M. Wt: 347.5 g/mol
InChI Key: OAOFZMLRVPSQOR-UHFFFAOYSA-N
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Description

N-ethyl-N-[[2-[(6-methyloxan-2-yl)methylcarbamoylamino]phenyl]methyl]acetamide is a complex organic compound with a unique structure that includes an oxane ring and a carbamoylamino group

Properties

IUPAC Name

N-ethyl-N-[[2-[(6-methyloxan-2-yl)methylcarbamoylamino]phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-4-22(15(3)23)13-16-9-5-6-11-18(16)21-19(24)20-12-17-10-7-8-14(2)25-17/h5-6,9,11,14,17H,4,7-8,10,12-13H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOFZMLRVPSQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1NC(=O)NCC2CCCC(O2)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[[2-[(6-methyloxan-2-yl)methylcarbamoylamino]phenyl]methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the carbamoylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[[2-[(6-methyloxan-2-yl)methylcarbamoylamino]phenyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoylamino group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-[[2-[(6-methyloxan-2-yl)methylcarbamoylamino]phenyl]methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-ethyl-N-[[2-[(6-methyloxan-2-yl)methylcarbamoylamino]phenyl]methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-ethyl-N-[[2-[(6-methyloxan-2-yl)methylcarbamoylamino]phenyl]methyl]acetamide include:

  • N-methylacetamide
  • N-ethylacetamide
  • N-phenylacetamide

Uniqueness

What sets this compound apart is its unique structure, which includes both an oxane ring and a carbamoylamino group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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